molecular formula C19H20FN3O2 B12251741 N-(4-fluorophenyl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide

N-(4-fluorophenyl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide

Cat. No.: B12251741
M. Wt: 341.4 g/mol
InChI Key: LEWLLJPTSYVEMA-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide” is a complex organic compound that features a fluorophenyl group and a diazatricyclic structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

Molecular Formula

C19H20FN3O2

Molecular Weight

341.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)acetamide

InChI

InChI=1S/C19H20FN3O2/c20-15-4-6-16(7-5-15)21-18(24)12-22-9-13-8-14(11-22)17-2-1-3-19(25)23(17)10-13/h1-7,13-14H,8-12H2,(H,21,24)

InChI Key

LEWLLJPTSYVEMA-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-fluorophenyl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide” likely involves multiple steps, including the formation of the diazatricyclic core and the introduction of the fluorophenyl group. Typical reaction conditions might include:

    Formation of the Diazatricyclic Core: This could involve cyclization reactions using reagents such as amines and aldehydes under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step might involve nucleophilic substitution reactions using fluorobenzene derivatives.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions might be used to modify the diazatricyclic core.

    Substitution: Nucleophilic or electrophilic substitution reactions could be used to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenated compounds or organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but might include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, “N-(4-fluorophenyl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide” could be used as a building block for the synthesis of more complex molecules.

Biology

In biology, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industry, these compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for “N-(4-fluorophenyl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide” would depend on its specific biological target. Potential mechanisms might include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide
  • N-(4-bromophenyl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide

Uniqueness

The uniqueness of “N-(4-fluorophenyl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide” lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties compared to its chlorinated or brominated analogs.

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